molecular formula C16H19N5O3S B2780733 N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351591-15-5

N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2780733
CAS No.: 1351591-15-5
M. Wt: 361.42
InChI Key: SQLJUJQUDTWQFT-UHFFFAOYSA-N
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Description

N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated innovative approaches to synthesizing heterocyclic compounds that exhibit significant biological activities. For instance, the development of isothiazolopyridines, pyridothiazines, and pyridothiazepines through both conventional and microwave-assisted synthesis methods showcases the compound's utility in creating biologically active molecules efficiently. These compounds are derived from precursors similar in structure to the specified chemical, indicating the potential utility of such molecules in generating new chemical entities with desired biological properties (Youssef, Azab, & Youssef, 2012).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor potentials of heterocyclic derivatives. For example, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has shown moderate effects against some bacterial and fungal species, highlighting the compound's relevance in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Anticancer Research

Compounds synthesized using methodologies related to the target compound have been evaluated for their anticancer activities. The synthesis of enaminones and their use as building blocks for the creation of substituted pyrazoles with demonstrated antitumor and antimicrobial activities indicates the compound's potential application in developing novel anticancer therapies (Riyadh, 2011).

Chemical Synthesis and Mechanistic Studies

The synthesis and computational elucidation of mechanisms for creating 1,8-naphthyridine and isoxazole derivatives underscore the importance of the target compound in facilitating the understanding of chemical reactions and synthesis pathways. This research contributes to the broader field of chemical synthesis, offering insights into the mechanisms underpinning the formation of complex heterocyclic compounds (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-9-6-13(20-24-9)18-14(22)8-21-5-4-11-12(7-21)25-16(17-11)19-15(23)10-2-3-10/h6,10H,2-5,7-8H2,1H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLJUJQUDTWQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.